molecular formula C20H34O B1241345 Picrasane

Picrasane

Cat. No. B1241345
M. Wt: 290.5 g/mol
InChI Key: XKTUNHQVVRTGNO-XYQAPHKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picrasane is a terpenoid fundamental parent.

Scientific Research Applications

Picrasane Quassinoids from Picrasma Javanica

A study by Koike et al. (1995) isolated three new picrasane quassinoids from the bark of Picrasma javanica. The structures of these compounds were established using spectroscopic data and X-ray analysis, with stereochemistry determined by Mosher's method and CD spectra (Koike et al., 1995).

Structure of Nigakilactone O from Picrasma Ailanthoides

Hirota et al. (1988) discovered a new picrasane-skeletal compound, Nigakikactone O, from Picrasma ailanthoides PLANCHON. Its structure, including stereochemistry, was determined mainly through 1D and 2D NMR techniques (Hirota et al., 1988).

Synthetic Studies on Quassinoids

Miyaji Katsuaki et al. (1985) conducted synthetic studies on quassinoids, specifically focusing on the stereoselective construction of the picrasane skeleton. They synthesized 12β-Hydroxypicrasan-3-one, maintaining the correct relative stereochemistry of picrasane's chiral centers (Miyaji Katsuaki et al., 1985).

Synthetic Studies Towards Picrasane Quassinoids

Marcos et al. (2007) synthesized an advanced intermediate with the ABC ring of the picrasane quassinoid skeleton from ent-halimic acid. This study presented a unique approach involving diterpenes of the antipode series (Marcos et al., 2007).

Biologically Active Quassinoids and Their Chemistry

Guo et al. (2005) explored the wide spectrum of biological properties of quassinoids, which are highly oxygenated triterpenes with prevalent C-20 picrasane skeletons. They emphasized the significance of these compounds in drug design due to their marked antileukemic and antimalarial activities (Guo et al., 2005).

New Quassinoids from Indonesian Picrasma Javanica

Koike et al. (1990) identified four new des-4-methylated picrasane type quassinoids, javanicins E, F, G, and M, from Indonesian Picrasma javanica. The study provided insights into the chemical diversity and structure of picrasane quassinoids (Koike et al., 1990).

Genus Picrasma: Ethnopharmacology, Phytochemistry, and Bioactivities

Xu et al. (2021) provided a comprehensive review of the genus Picrasma, emphasizing its ethnopharmacological relevance, phytochemistry, bioactivities, and potential therapeutic applications. This study highlighted the need for further research on Picrasma species (Xu et al., 2021).

properties

Product Name

Picrasane

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(1R,2S,6R,7S,9R,13S,14S,17S)-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane

InChI

InChI=1S/C20H34O/c1-13-6-5-10-19(3)16(13)12-18-20(4)15(9-11-21-18)14(2)7-8-17(19)20/h13-18H,5-12H2,1-4H3/t13-,14+,15+,16+,17-,18-,19+,20+/m1/s1

InChI Key

XKTUNHQVVRTGNO-XYQAPHKRSA-N

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2CC[C@@H]([C@@H]4CCO3)C)C)C

Canonical SMILES

CC1CCCC2(C1CC3C4(C2CCC(C4CCO3)C)C)C

synonyms

picrasane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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